![molecular formula C10H15NO2 B1438972 5-(2-Methoxyethoxy)-2-methylphenylamine CAS No. 861008-27-7](/img/structure/B1438972.png)
5-(2-Methoxyethoxy)-2-methylphenylamine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like boiling point, melting point, solubility, density, and reactivity .Scientific Research Applications
1. Metabolism Studies
The metabolism of similar psychoactive compounds has been extensively studied. For instance, Zweig and Castagnoli (1977) explored the in vitro O-demethylation of a psychotomimetic amine, revealing insights into its metabolic transformation in rabbit liver homogenates (Zweig & Castagnoli, 1977). Additionally, Kanamori et al. (2002) identified various metabolites of a related compound in rats, elucidating multiple metabolic pathways (Kanamori et al., 2002).
2. Chemical and Structural Analysis
Research by Somei et al. (1977) demonstrated the photochemical and thermal addition of methanol to a related benzoxazepine compound, providing valuable insights into its chemical behavior and structure (Somei et al., 1977).
3. Pharmacological Effects
The study of similar compounds' pharmacological effects offers crucial data. For example, Nichols et al. (2014) analyzed N-benzyl-5-methoxytryptamines, providing information on their affinity and functional activity at serotonin receptors (Nichols et al., 2014).
4. Environmental Impacts
Gish et al. (2011) investigated the runoff and volatilization of metolachlor and atrazine, substances structurally similar to 5-(2-Methoxyethoxy)-2-methylphenylamine. Their findings are essential for understanding environmental impacts (Gish et al., 2011).
5. Analytical Techniques
Research such as that by Poklis et al. (2015) on the analysis of NBOMe derivatives on blotter paper has contributed significantly to the development of analytical methods for detecting and studying similar compounds (Poklis et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-methoxyethoxy)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-4-9(7-10(8)11)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHLFFOROUKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyethoxy)-2-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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